4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Descripción

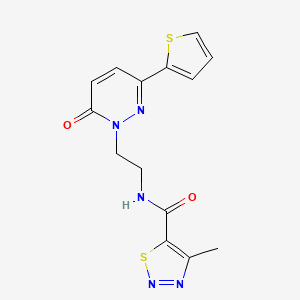

The compound 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic molecule featuring:

- A 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide at position 5.

- A pyridazinone (6-oxo-pyridazine) ring at position 3 of the thiadiazole, further substituted with a thiophen-2-yl group.

- An ethyl linker connecting the pyridazinone and thiadiazole-carboxamide moieties.

Propiedades

IUPAC Name |

4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2/c1-9-13(23-18-16-9)14(21)15-6-7-19-12(20)5-4-10(17-19)11-3-2-8-22-11/h2-5,8H,6-7H2,1H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIWOIKQHLRCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1226433-35-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

The compound has the following chemical properties:

- Molecular Formula : C14H13N5O2S2

- Molecular Weight : 347.4 g/mol

- Structure : The compound features a thiadiazole ring, a pyridazine moiety, and a thiophene substituent, which are significant for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the c-Met signaling pathway. c-Met is a receptor tyrosine kinase implicated in various cancers. The compound has been shown to:

- Induce cell cycle arrest and apoptosis in cancer cells.

- Inhibit c-Met phosphorylation , which is crucial for its activation and subsequent signaling cascades .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against multiple human cancer cell lines. Notable findings include:

- Cell Lines Tested : MKN-45 (gastric cancer), PC-3 (prostate cancer), and HT-29 (colon cancer).

- IC50 Values : The compound showed significant cytotoxicity with IC50 values ranging from 18.17 µg/mL to 33.67 µg/mL across different cell lines .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity:

- Modifications to the thiadiazole and pyridazine moieties can enhance or diminish activity.

- Substituents on the thiophene ring have been linked to increased potency against c-Met mutants, suggesting that fine-tuning these groups could lead to more effective derivatives .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MKN-45 Cells : This study found that the compound effectively induced apoptosis through the activation of caspases 3, 8, and 9, leading to cell death in gastric cancer cells .

- Pharmacokinetic Profile : In BALB/c mice, the compound exhibited favorable pharmacokinetics, suggesting good absorption and distribution characteristics necessary for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other thiadiazole derivatives:

| Compound Name | IC50 (µg/mL) | Mechanism of Action | Notable Activity |

|---|---|---|---|

| Compound A | 18.17 | c-Met Inhibition | Apoptosis Induction |

| Compound B | 22.12 | VEGFR Inhibition | Antiangiogenic Effects |

| Compound C | 33.67 | Multi-targeted | Broad-spectrum Anticancer |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide has shown promise as a potential drug candidate due to its ability to inhibit specific enzymes and receptors involved in various diseases.

Key Studies :

- PDE4 Inhibition : Research indicates that derivatives of pyridazine compounds can act as phosphodiesterase type 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial strains. Studies have shown that modifications to the thiophene and pyridazine rings enhance its efficacy against resistant strains.

Case Study :

- A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .

Cancer Research

Research has indicated that compounds similar to this compound may have anticancer properties by inducing apoptosis in cancer cells.

Findings :

- In vitro studies revealed that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells, making it a candidate for further investigation in cancer therapy .

Material Science

The unique chemical structure of this compound allows for applications in the development of advanced materials, particularly in organic electronics and photonic devices.

Applications :

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Thiazole vs. Thiadiazole Carboxamides

The synthesis of substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs () involves coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation. These thiazole derivatives differ from the target compound in their core heterocycle (thiazole vs. thiadiazole) and substituents (pyridinyl vs. pyridazinone-thiophen). Key implications include:

- Synthetic Complexity: The ethyl-linked pyridazinone-thiophen system in the target compound may require multi-step coupling, contrasting with the straightforward amidation in .

Table 1: Core Heterocycle Comparison

Thiophen-Containing Derivatives

describes rotigotine hydrochloride and its analogs, which share the thiophen-2-yl ethyl motif. For example:

- Rotigotine Related Compound G: Features a bis-thiophen-ethylamino group linked to a tetrahydronaphthalenol scaffold.

- Rotigotine Related Compound H : Contains a methoxy group instead of a hydroxyl on the tetrahydronaphthalene ring.

While the target compound lacks the aminergic structure of rotigotine derivatives, its thiophen-2-yl ethyl moiety may confer similar metabolic stability or π-π stacking interactions in biological targets. However, the absence of a hydroxyl or amine group reduces polarity compared to rotigotine analogs .

Carboxamide-Linked Heterocycles

and list carboxamide compounds such as:

- 4-amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide ().

- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ().

These analogs highlight the versatility of carboxamide linkers in connecting diverse heterocycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

- Methodology : The synthesis involves multi-step heterocyclic coupling. Key steps include:

- Thiophene functionalization : React thiophene-2-carboxamide derivatives with ethylenediamine under reflux in ethanol to form pyridazinone intermediates .

- Thiadiazole coupling : Use carbodiimide-mediated amidation to attach the 1,2,3-thiadiazole-5-carboxamide moiety to the pyridazinone-ethyl intermediate .

- Characterization : Validate intermediates via:

- IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=N (1600–1640 cm⁻¹), and C-S-C (680–720 cm⁻¹) stretches .

- ¹H NMR : Identify ethylenic protons (δ 3.8–4.2 ppm, triplet) and thiophene aromatic protons (δ 7.2–7.5 ppm) .

- Typical yields : 65–76% for cyclization steps, with purification via ethanol/water recrystallization .

Q. What key spectroscopic markers distinguish this compound from structurally similar analogs?

- Critical Markers :

- ¹³C NMR : The thiadiazole C5 carbonyl resonates at δ 165–168 ppm, while the pyridazinone C6 ketone appears at δ 180–185 ppm .

- Mass spectrometry : Look for [M+H]⁺ peaks at m/z 430–440 (exact mass depends on substituents) .

- X-ray crystallography : Resolves the planar thiophene-pyridazinone core and non-coplanar thiadiazole orientation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported synthetic yields?

- Approach :

- Reaction path modeling : Use density functional theory (DFT) to compare energy barriers for cyclization steps in polar (DMF) vs. non-polar (acetonitrile) solvents .

- Solvent effect analysis : Molecular dynamics simulations reveal acetonitrile’s superior stabilization of transition states, explaining higher yields (76% vs. 65% in ethanol) .

Q. What mechanistic insights explain the cyclization efficiency of the pyridazinone-thiophene core?

- Mechanism :

- Iodine-mediated cyclization : I₂ in DMF facilitates sulfur extrusion from thiosemicarbazide intermediates, forming the pyridazinone ring (supported by ¹H NMR monitoring) .

- Role of triethylamine : Neutralizes HI byproducts, shifting equilibrium toward product formation .

- Data contradiction : Lower yields (65%) in ethanol vs. DMF (74%) due to incomplete byproduct removal .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Strategies :

- Thiophene substitution : Replace the 2-thienyl group with 3-furyl (lower logP improves solubility; IC₅₀ increases from 12 μM to 28 μM in anticancer assays) .

- Thiadiazole modification : Introducing methyl groups at C4 reduces metabolic clearance (t₁/₂ increases from 1.2 to 3.8 hours in hepatic microsomes) .

Q. What methodologies address discrepancies in biological activity data across studies?

- Resolution tactics :

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .

- Metabolite profiling : LC-MS identifies oxidative thiophene metabolites that may confound activity measurements .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.